

Roridin A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Roridin A

Cat. No.: B083880

[Get Quote](#)

CAS Number: 14729-29-4 Molecular Formula: C₂₉H₄₀O₉

This document provides an in-depth technical overview of **Roridin A**, a potent macrocyclic trichothecene mycotoxin. Produced by various fungi, particularly of the *Myrothecium* genus, **Roridin A** is a subject of significant interest in toxicology, pharmacology, and cancer research due to its profound biological activities. This guide is intended for researchers, scientists, and drug development professionals, offering detailed information on its mechanism of action, relevant signaling pathways, and experimental protocols.

Physicochemical Properties and Identification

Roridin A is a complex sesquiterpenoid characterized by a trichothecene core structure linked to a macrocyclic ester ring. This structure is fundamental to its biological activity.

Property	Value	Reference
CAS Number	14729-29-4	[1][2][3][4]
Molecular Formula	C ₂₉ H ₄₀ O ₉	[1][2][3]
Molecular Weight	532.6 g/mol	[1][5]
Appearance	Solid	[1]
Solubility	Soluble in Dichloromethane, DMSO, Ethanol, Methanol	[1]
Storage	-20°C	[1]

Biological Activity and Mechanism of Action

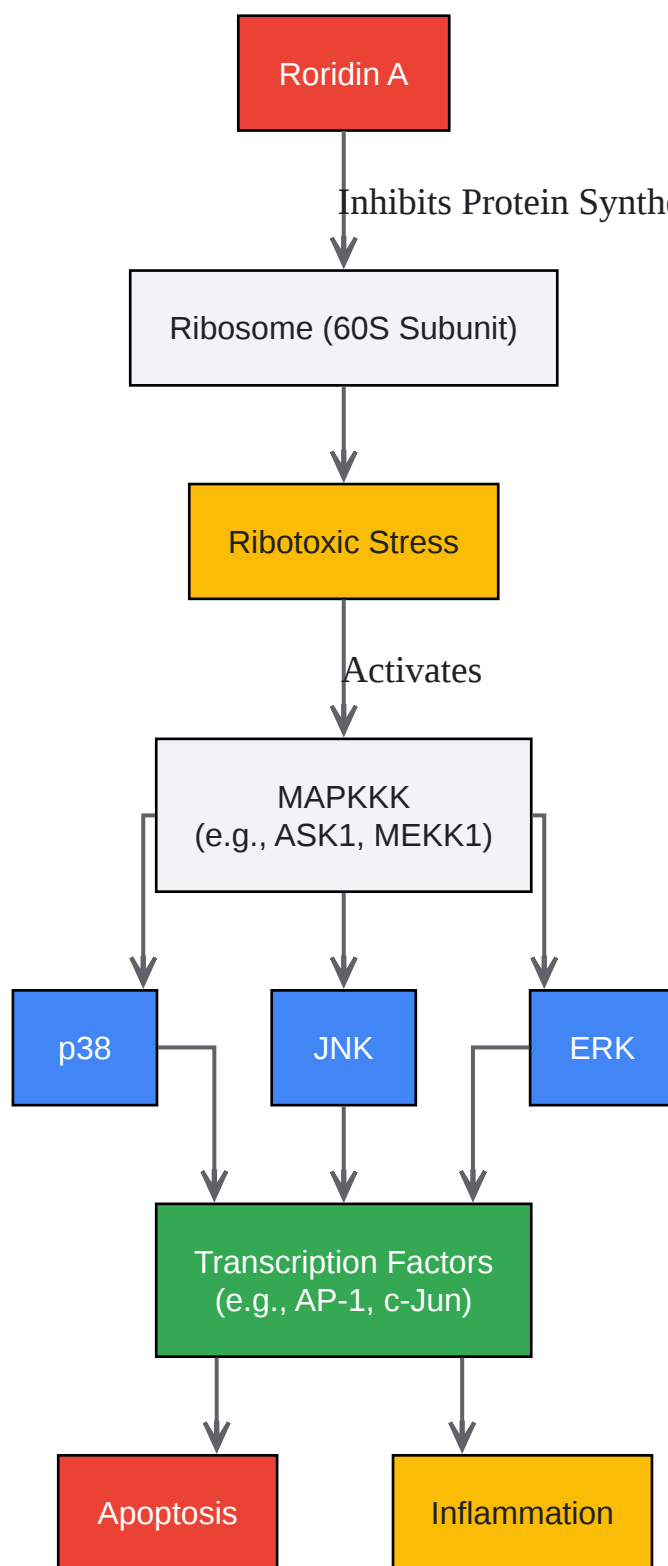
Roridin A exerts a range of cytotoxic effects primarily through the potent inhibition of protein synthesis in eukaryotic cells. This fundamental action triggers a cascade of cellular stress responses, ultimately leading to cell death.

Inhibition of Protein Synthesis

The primary molecular target of **Roridin A** is the 60S ribosomal subunit. By binding to the peptidyl transferase center, it interferes with the elongation step of translation, leading to a rapid cessation of protein synthesis.^[6] This disruption of ribosome function is a hallmark of ribotoxic stress.

Ribotoxic Stress Response and MAPK Signaling

The stalling of ribosomes by **Roridin A** activates the Ribotoxic Stress Response (RSR), a signaling cascade that involves the activation of Mitogen-Activated Protein Kinases (MAPKs). This response is a key mechanism by which the cell senses and reacts to ribosomal damage. The primary MAPKs activated include p38, c-Jun N-terminal Kinase (JNK), and to a lesser extent, Extracellular signal-Regulated Kinase (ERK). Activation of these kinases leads to the downstream regulation of transcription factors and cellular processes involved in inflammation and apoptosis.



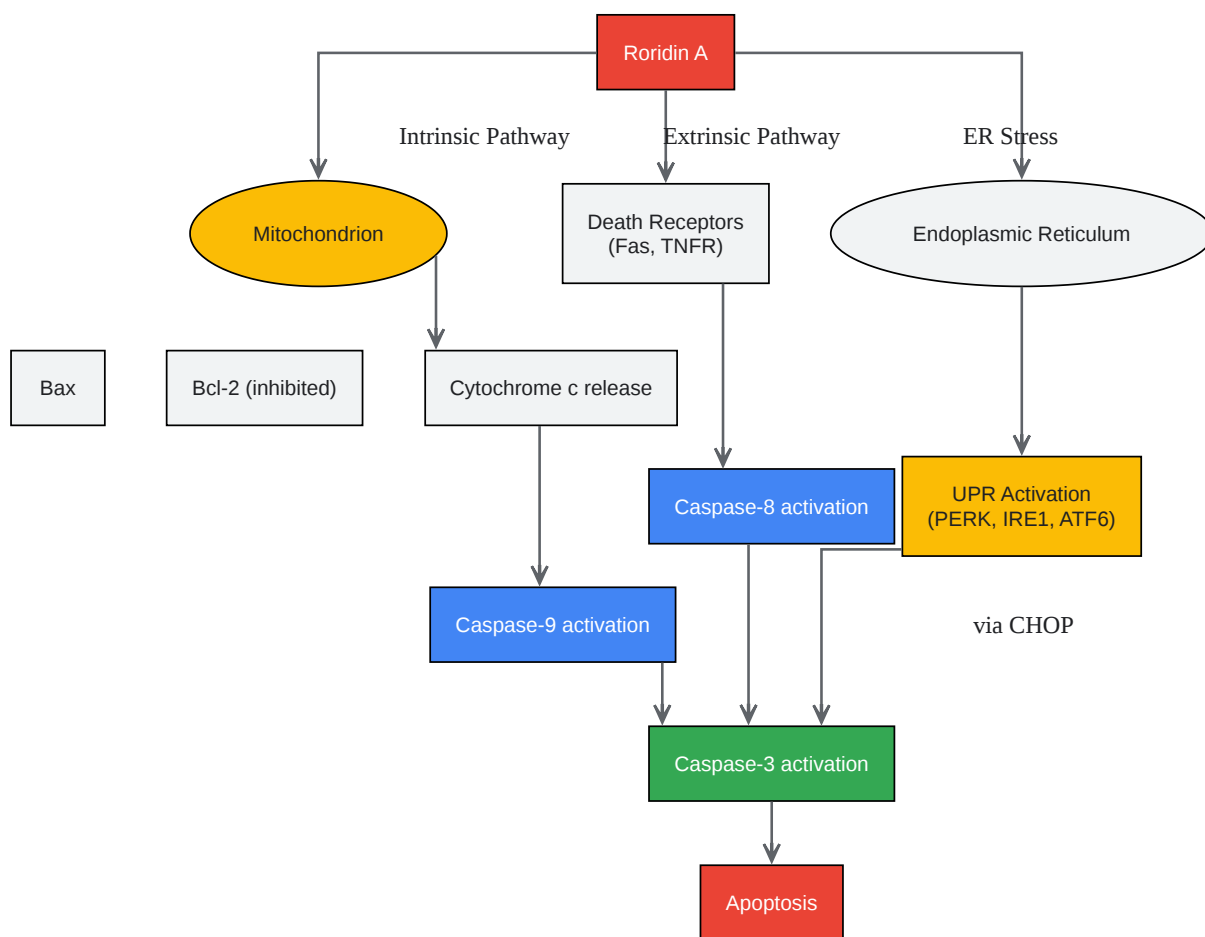
[Click to download full resolution via product page](#)

Roridin A-induced Ribotoxic Stress and MAPK Signaling Pathway.

Induction of Apoptosis

Roridin A is a potent inducer of apoptosis through multiple interconnected pathways:

- **Intrinsic (Mitochondrial) Pathway:** **Roridin A** can induce mitochondrial membrane permeabilization, leading to the release of cytochrome c and the subsequent activation of caspase-9 and the executioner caspase-3. This process is regulated by the Bcl-2 family of proteins, with **Roridin A** promoting the expression of pro-apoptotic members like Bax.
- **Extrinsic (Death Receptor) Pathway:** Studies have shown that **Roridin A** can upregulate the expression of death receptors such as Fas and their ligands (e.g., TNF- α), leading to the activation of caspase-8 and subsequent apoptosis.
- **Endoplasmic Reticulum (ER) Stress:** The inhibition of protein synthesis can lead to an accumulation of unfolded proteins in the ER, triggering the Unfolded Protein Response (UPR). Prolonged ER stress, marked by the activation of sensors like PERK, IRE1, and ATF6, can initiate a downstream apoptotic cascade.



[Click to download full resolution via product page](#)

Overview of Apoptosis Induction by **Roridin A**.

Quantitative Data on Cytotoxicity

Roridin A exhibits potent cytotoxicity against a variety of cell lines. The half-maximal inhibitory concentration (IC₅₀) values are typically in the nanomolar to picomolar range, highlighting its significant potency.

Cell Line	Assay Type	IC ₅₀	Reference
P. falciparum	Growth Inhibition	0.31 ng/mL	[1]
Mast cell tumor P815	Growth Inhibition	0.001 µg/mL	
High-grade leiomyosarcoma	Cytotoxicity	1.8 x 10 ⁻⁸ µM (for Roridin L-2)	[5]
Soft-tissue sarcoma	Growth Inhibition	9.5 x 10 ⁻¹⁰ µM (for Roridin D)	[5]

Experimental Protocols

Cytotoxicity Assessment using MTT Assay

This protocol outlines a general procedure for determining the cytotoxic effects of **Roridin A** on adherent cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

- Adherent cell line of interest
- Complete cell culture medium
- **Roridin A** stock solution (in DMSO)
- 96-well flat-bottom plates
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Phosphate-buffered saline (PBS)

- Multichannel pipette
- Microplate reader

Procedure:

- **Cell Seeding:** Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
- **Roridin A Treatment:** Prepare serial dilutions of **Roridin A** in complete culture medium from the stock solution. The final concentrations should span a range appropriate for the expected IC₅₀ value (e.g., from 1 pM to 1 μ M). Remove the medium from the wells and add 100 μ L of the **Roridin A** dilutions. Include wells with untreated cells (vehicle control, e.g., 0.1% DMSO) and wells with medium only (blank).
- **Incubation:** Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
- **MTT Addition:** After the incubation period, carefully remove the medium and add 100 μ L of fresh medium and 10 μ L of MTT solution to each well. Incubate for 3-4 hours at 37°C.
- **Solubilization:** After the incubation with MTT, carefully remove the medium and add 100 μ L of the solubilization solution to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.
- **Data Analysis:** Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each **Roridin A** concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the **Roridin A** concentration to determine the IC₅₀ value.

Apoptosis Detection by Annexin V/Propidium Iodide Staining and Flow Cytometry

This protocol describes the detection and quantification of apoptotic cells following **Roridin A** treatment using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

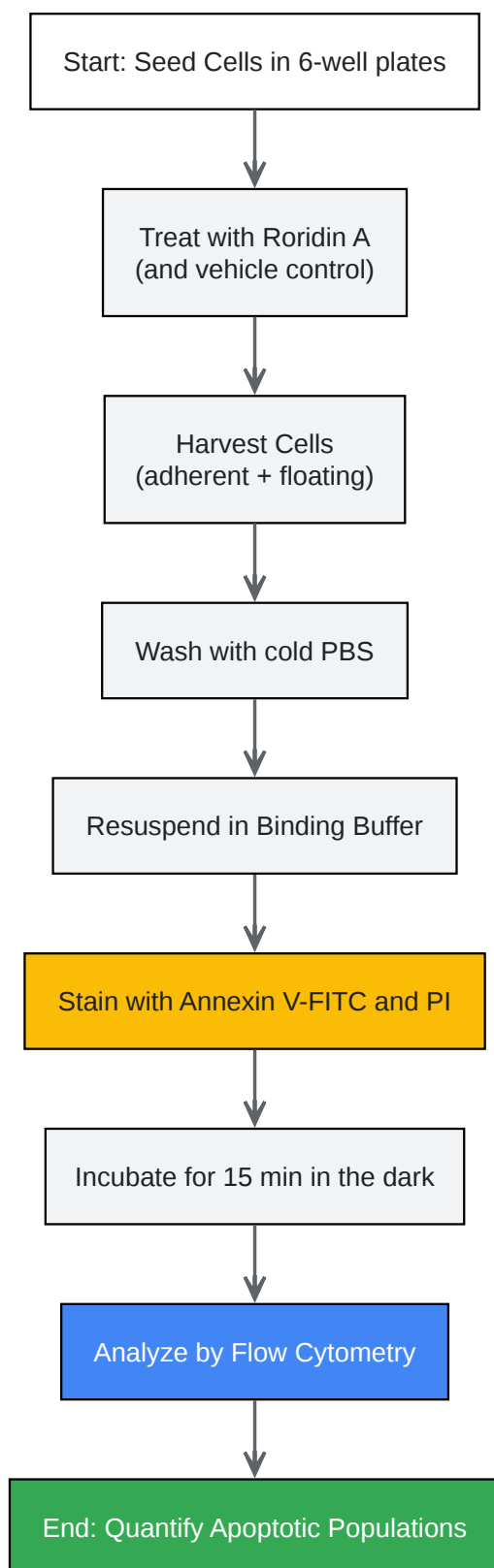
Materials:

- Cell line of interest
- Complete cell culture medium
- **Roridin A** stock solution (in DMSO)
- 6-well plates
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- Phosphate-buffered saline (PBS)
- Flow cytometer

Procedure:

- **Cell Seeding and Treatment:** Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours. Treat the cells with various concentrations of **Roridin A** (and a vehicle control) for the desired time period (e.g., 24 hours).
- **Cell Harvesting:** After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
- **Cell Washing:** Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
- **Staining:** Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1×10^6 cells/mL. Transfer 100 μ L of the cell suspension (1×10^5 cells) to a flow cytometry tube. Add 5 μ L of Annexin V-FITC and 5 μ L of PI.
- **Incubation:** Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

- Analysis: Add 400 μ L of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.
- Data Interpretation:
 - Annexin V-negative and PI-negative cells are live cells.
 - Annexin V-positive and PI-negative cells are early apoptotic cells.
 - Annexin V-positive and PI-positive cells are late apoptotic or necrotic cells.
 - Annexin V-negative and PI-positive cells are necrotic cells.



[Click to download full resolution via product page](#)

Workflow for Apoptosis Detection by Flow Cytometry.

Conclusion

Roridin A is a highly potent mycotoxin with significant cytotoxic properties stemming from its ability to inhibit protein synthesis. This primary insult triggers a complex network of cellular responses, including the ribotoxic stress response, MAPK activation, and apoptosis via multiple pathways. The detailed understanding of its molecular mechanisms of action, facilitated by the experimental approaches outlined in this guide, is crucial for ongoing research in toxicology, the development of potential therapeutic agents, and for ensuring safety in food and agriculture. Researchers are advised to handle **Roridin A** with extreme caution due to its high toxicity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. researchgate.net [researchgate.net]
- 6. chondrex.com [chondrex.com]
- To cite this document: BenchChem. [Roridin A: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b083880#roridin-a-cas-number-and-molecular-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com